molecular formula C19H42IN B12587868 N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide CAS No. 628724-41-4

N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide

Cat. No.: B12587868
CAS No.: 628724-41-4
M. Wt: 411.4 g/mol
InChI Key: XIKSVZRPNZCOEV-UHFFFAOYSA-M
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Description

N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

    Starting Materials: Tertiary amine (e.g., N-Butyl-N-hexyl-N-methylamine) and an alkyl halide (e.g., 1-iodooctane).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the quaternization process.

    Product Isolation: The resulting quaternary ammonium iodide is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.

    Elimination Reactions: Under certain conditions, the compound can undergo Hofmann elimination to produce alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium hydroxide in the presence of heat.

Major Products

    Substitution: Formation of corresponding quaternary ammonium salts with different anions.

    Elimination: Formation of alkenes and tertiary amines.

Scientific Research Applications

N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Investigated for its antimicrobial properties, particularly against bacteria and fungi.

    Medicine: Potential use as a disinfectant or antiseptic due to its ability to disrupt microbial cell membranes.

    Industry: Employed in the formulation of surfactants and detergents, enhancing the solubility and stability of various products.

Mechanism of Action

The mechanism by which N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide exerts its effects is primarily through its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylammonium iodide
  • N-Hexylammonium iodide
  • N-Methylammonium iodide

Uniqueness

N-Butyl-N-hexyl-N-methyloctan-1-aminium iodide is unique due to its combination of three different alkyl chains, which confer distinct physicochemical properties. This structural diversity enhances its solubility, stability, and effectiveness in various applications compared to simpler quaternary ammonium compounds.

Properties

CAS No.

628724-41-4

Molecular Formula

C19H42IN

Molecular Weight

411.4 g/mol

IUPAC Name

butyl-hexyl-methyl-octylazanium;iodide

InChI

InChI=1S/C19H42N.HI/c1-5-8-11-13-14-16-19-20(4,17-10-7-3)18-15-12-9-6-2;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

XIKSVZRPNZCOEV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(CCCC)CCCCCC.[I-]

Origin of Product

United States

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